Octaethylene glycol monotetradecyl ether

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Octaethylene glycol monotetradecyl ether is typically synthesized through the ethoxylation of tetradecanol (myristyl alcohol) with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as potassium hydroxide or sodium hydroxide . The process involves the sequential addition of ethylene oxide to tetradecanol, resulting in the formation of the desired ether.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale ethoxylation reactors where tetradecanol and ethylene oxide are continuously fed into the reactor. The reaction is maintained at elevated temperatures and pressures to ensure efficient conversion. The product is then purified through distillation or other separation techniques to achieve the desired purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the ether to its corresponding alcohol.

Substitution: The ether can participate in nucleophilic substitution reactions, where the ethylene glycol units can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Nucleophiles like halides or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

Surfactant Properties and Applications

Detergent and Emulsifier

Octaethylene glycol monotetradecyl ether serves as an effective detergent due to its ability to lower surface tension in aqueous solutions. It is commonly used in formulations for cleaning products, personal care items, and industrial applications where emulsification is required. Its nonionic nature makes it less sensitive to water hardness compared to anionic surfactants, making it suitable for various formulations including:

- Household cleaners

- Industrial degreasers

- Personal care products (e.g., shampoos, lotions)

Table 1: Comparison of Surfactant Properties

| Property | This compound | Other Common Surfactants |

|---|---|---|

| Type | Nonionic | Anionic/Cationic |

| Critical Micelle Concentration (CMC) | 0.11 mM | Varies |

| Hydrophilic-Lipophilic Balance (HLB) | 14.0 | Varies |

Pharmaceutical Applications

Drug Delivery Systems

The compound has been investigated for its role in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Its surfactant properties facilitate the formation of micelles that can encapsulate hydrophobic drugs, improving their dispersion in aqueous environments.

A study highlighted the pharmacokinetics of this compound when administered to rats, demonstrating its potential as a carrier for therapeutic agents. The study found that the oral bioavailability was approximately 34.4%, indicating its effectiveness in drug formulation .

Biochemical Research

Protein Solubilization

In biochemical applications, this compound is utilized for the solubilization of membrane proteins. It aids in extracting proteins from cellular membranes while maintaining their functional integrity. This property is crucial for studying protein interactions and functions in various biological processes.

A critical evaluation of detergent exchange methodologies revealed that this compound could effectively replace other detergents during protein purification processes while minimizing protein denaturation .

Material Science

Nanomaterials and Coatings

In material science, this compound is explored for its potential in creating nanostructured materials and coatings. Its surfactant properties enable the stabilization of nanoparticles during synthesis, promoting uniform dispersion within matrices.

Research has shown that mixtures involving this compound exhibit synergistic effects when combined with other surfactants, enhancing their performance in applications such as virucidal activity against certain pathogens .

Environmental Applications

Biodegradability Studies

As environmental concerns grow regarding the use of synthetic surfactants, studies have been conducted on the biodegradability of this compound. Research indicates that this compound can undergo degradation processes influenced by microbial activity, making it a candidate for environmentally friendly formulations .

Case Study 1: Pharmacokinetic Analysis

A pharmacokinetic study used liquid chromatography-tandem mass spectrometry to analyze the absorption and distribution of this compound in rat plasma after intravenous and oral administration . The findings supported its use as a potential drug delivery vehicle.

Case Study 2: Protein Solubilization

In a comparative study on detergent efficacy, this compound demonstrated superior performance in solubilizing transmembrane proteins compared to traditional detergents . This highlights its importance in structural biology research.

Mechanism of Action

The primary mechanism of action of octaethylene glycol monotetradecyl ether is its ability to reduce surface tension and form micelles. The hydrophobic tetradecyl chain interacts with non-polar substances, while the hydrophilic ethylene glycol units interact with water, allowing the compound to solubilize hydrophobic molecules in aqueous solutions . This property is crucial in its applications as a surfactant and solubilizing agent.

Comparison with Similar Compounds

- Decaethylene glycol monotetradecyl ether

- Hexaethylene glycol monotetradecyl ether

- Dodecaethylene glycol monotetradecyl ether

Comparison: Octaethylene glycol monotetradecyl ether is unique due to its specific balance of hydrophilic and hydrophobic units, which provides optimal surfactant properties for a wide range of applications. Compared to its similar compounds, it offers a balance between solubility and micelle formation, making it versatile for various uses .

Biological Activity

Octaethylene glycol monotetradecyl ether (C14E8) is a nonionic surfactant belonging to the class of ethylene glycol ethers. It is synthesized through the ethoxylation of tetradecanol, resulting in a compound characterized by a long hydrophobic tetradecyl chain and a hydrophilic octaethylene glycol moiety. This unique structure imparts significant biological activity, particularly in the fields of drug delivery, protein solubilization, and virology.

The biological activity of C14E8 primarily stems from its ability to interact with lipid membranes. As a surfactant, it can disrupt lipid bilayers, facilitating the extraction of integral membrane proteins while preserving their functional integrity. This property is crucial for studies focused on membrane dynamics and protein-lipid interactions.

Key Properties

- Critical Micelle Concentration (CMC) : C14E8 exhibits a low CMC, which enhances its efficacy in solubilizing membrane proteins and other hydrophobic compounds.

- Nonionic Nature : Its nonionic characteristic reduces cytotoxicity compared to ionic surfactants, making it suitable for various biotechnological applications.

Applications in Research

C14E8 has been extensively studied for its applications in:

- Drug Delivery Systems : Its ability to penetrate cell membranes positions it as a candidate for delivering therapeutic agents directly into cells, particularly for targeted therapies.

- Protein Extraction : It is used to extract membrane proteins from biological membranes without denaturation, which is essential for structural and functional studies.

- Virology : C14E8 has demonstrated efficacy in solubilizing viral membranes, including those of enveloped viruses such as influenza.

1. Protein Solubilization

A study evaluated the effectiveness of C14E8 in extracting membrane proteins from human erythrocytes. The results indicated that C14E8 maintained the functional integrity of proteins during extraction, enabling detailed structural analysis (source: ).

2. Drug Delivery

Research on the pharmacokinetics of C14E8 revealed that it could enhance the oral bioavailability of drugs when administered in combination with other agents. A study showed that intravenous administration led to a significant plasma concentration of the compound, suggesting potential for use in drug formulations (source: ).

3. Viral Membrane Interaction

In vitro experiments demonstrated that C14E8 effectively solubilized the viral membrane of intact influenza virus. The mechanism involves the accumulation of C14E8 molecules around the viral membrane until micelles are formed, leading to the extraction of membrane constituents (source: ).

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Octaethylene glycol monododecyl ether (C12E8) | C12H26O8 | Used similarly for protein solubilization; lower hydrophobicity compared to C14E8. |

| Decaethylene glycol monohexadecyl ether (C16E10) | C16H34O10 | Higher hydrophilicity; effective in various biotechnological applications. |

| Tetraethylene glycol monododecyl ether (C12E4) | C12H26O4 | Fewer ethylene oxide units; lower solubilizing capacity compared to C14E8. |

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-32-17-19-34-21-23-36-25-27-38-29-30-39-28-26-37-24-22-35-20-18-33-16-14-31/h31H,2-30H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHAZFYVKWSFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

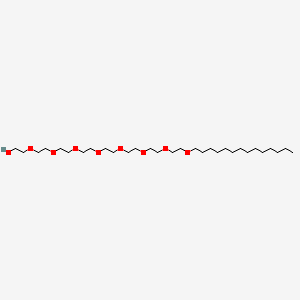

CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403387 | |

| Record name | Tetradecyloctaglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27847-86-5 | |

| Record name | Tetradecyloctaglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.